N-(3,4-difluorophenyl)propanamide
Description
N-(3,4-Difluorophenyl)propanamide is a fluorinated aromatic propanamide derivative characterized by a benzene ring substituted with fluorine atoms at the 3- and 4-positions, linked to a propanamide group. Its molecular formula is C₉H₈F₂NO, with a molecular weight of 199.17 g/mol. The compound’s structure (Figure 1) balances lipophilicity and electronic effects due to fluorine’s electronegativity, making it relevant in medicinal chemistry and agrochemical research .
Properties
CAS No. |
544459-37-2 |
|---|---|
Molecular Formula |
C9H9F2NO |
Molecular Weight |
185.17g/mol |
IUPAC Name |
N-(3,4-difluorophenyl)propanamide |
InChI |
InChI=1S/C9H9F2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13) |
InChI Key |
NOLXVEWJNSFXRE-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=C(C=C1)F)F |
Canonical SMILES |
CCC(=O)NC1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Fluorine vs. Chlorine : Substituting Cl for F (e.g., propanil vs. target compound) increases molecular weight and alters electronic properties. Chlorine’s larger size and lower electronegativity may enhance herbicidal activity but reduce metabolic stability compared to fluorine .
- Sulfonyl/Amino Groups: Propanamides with sulfonyl groups (e.g., 21b) exhibit stronger antimicrobial effects, likely due to enhanced hydrogen bonding with bacterial enzymes .
- Heterocyclic Additions : Incorporating oxadiazol or morpholine rings (e.g., GPR183 ligand) improves receptor binding affinity but complicates synthesis .
Physicochemical Properties and Solubility
- This compound: The difluorophenyl group reduces intermolecular interactions (e.g., π-π stacking) compared to non-fluorinated analogs, improving aqueous solubility. This property is critical for bioavailability in drug design .
- N-(3,4-Dimethylphenyl)-2-(4-fluorobenzenesulfonamido)propanamide (CAS 317378-02-2) : Sulfonamido and methyl groups increase lipophilicity, favoring membrane permeability but reducing solubility .
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